2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
The compound 2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 2-methylpropanoyl group and a benzene-sulfonamide moiety.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-14(2)22(25)24-10-6-7-17-8-9-18(13-19(17)24)23-29(26,27)21-12-16(4)15(3)11-20(21)28-5/h8-9,11-14,23H,6-7,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBGJUKAKHUXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring. The isobutyryl group is then introduced via an acylation reaction, using isobutyryl chloride and a base such as pyridine. Finally, the methoxy-dimethylbenzenesulfonamide moiety is attached through a sulfonamide formation reaction, involving the corresponding sulfonyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for the Pictet-Spengler reaction and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form a quinoline derivative.
Reduction: The carbonyl group in the isobutyryl moiety can be reduced to an alcohol.
Substitution: The methoxy and dimethyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives, depending on the reagents used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide" (note the query asked about the "7-yl" variant, but the search results refer to the "6-yl" variant):
Potential Applications
2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows for diverse interactions with biological targets, making it a subject of interest in drug design.
Potential applications include:
- Scientific Research : Use in laboratory research as a reagent or standard.
- Drug Development : Exploration as a potential drug candidate for various diseases.
- Chemical Synthesis : Use as an intermediate in the synthesis of other complex molecules.
Chemical Reactions
2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions that are essential for modifying the compound's structure to enhance its pharmacological properties.
Biomonitoring
While not directly an application of the compound itself, biomonitoring is relevant in the context of assessing human exposure to chemicals and interpreting potential health risks . Biomonitoring data can be used to describe potential risks to human health under certain conditions .
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following structurally related compounds from the provided evidence (CAS numbers 951947-54-9, 1821457-37-7, 942853-23-8, and 1821457-35-5) are analyzed for comparative insights:
Table 1: Structural Comparison
Key Observations
Core Heterocycles: The main compound’s tetrahydroquinoline core distinguishes it from coumarin (1821457-37-7, 1821457-35-5) and thiadiazole (942853-23-8) derivatives. Tetrahydroquinoline may enhance blood-brain barrier penetration compared to coumarin . Thiadiazole (942853-23-8) and thiazolidinone (951947-54-9) moieties introduce sulfur-based heterocycles, which are associated with diverse bioactivities (e.g., antimicrobial, anti-inflammatory) .
In contrast, 951947-54-9’s trioxo-thiazolidinone group introduces polarity, favoring aqueous solubility . Coumarin derivatives (1821457-37-7, 1821457-35-5) feature acryloyl groups with dimethylamino substituents, enabling π-π stacking and hydrogen bonding, critical for kinase inhibition .
Substituent Effects: Ethyl vs. propyl groups in coumarin derivatives (1821457-35-5 vs. 1821457-37-7) suggest minor but significant differences in lipophilicity and metabolic stability .
Biological Activity
2-Methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features suggest significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a benzene ring, which is characteristic of many biologically active molecules. The presence of multiple functional groups allows for diverse interactions with biological targets. The molecular structure can be summarized as follows:
- Chemical Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.45 g/mol
- Functional Groups : Sulfonamide, methoxy, and tetrahydroquinoline moieties.
| Property | Value |
|---|---|
| Molecular Weight | 357.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| LogP | 3.5 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for various enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Receptor Modulation : It may also interact with receptors that regulate physiological responses, potentially influencing pathways related to pain and inflammation.
Case Studies and Research Findings
-
Cyclooxygenase Inhibition :
A study evaluated the COX-2 inhibitory activity of related sulfonamide compounds. While specific data on this compound is limited, similar structures have demonstrated significant inhibition rates (up to 47.1% at 20 μM) against COX-2 enzymes . This suggests that this compound may exhibit comparable or enhanced activity. -
Antiviral Activity :
Preliminary investigations into the antiviral properties of related sulfonamides indicate potential efficacy against viral enzymes such as SARS-CoV nsp14 N7-methyltransferase . The structural similarities may allow for similar interactions with viral targets. -
Cardiovascular Effects :
Research on benzene sulfonamides has shown that certain derivatives can affect perfusion pressure and coronary resistance through calcium channel inhibition . This suggests that our compound could possess cardiovascular effects worth exploring further.
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
